molecular formula C6H10OS3 B13800244 1-(1,3,5-Trithian-2-yl)-2-propanone CAS No. 57274-65-4

1-(1,3,5-Trithian-2-yl)-2-propanone

Cat. No.: B13800244
CAS No.: 57274-65-4
M. Wt: 194.3 g/mol
InChI Key: AWCUIYISXOLDSE-UHFFFAOYSA-N
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Description

1-(1,3,5-Trithian-2-yl)-2-propanone is a sulfur-containing organic compound characterized by a 1,3,5-trithiane ring substituted with a propanone (acetone) moiety. The 1,3,5-trithiane core consists of three sulfur atoms arranged in a six-membered ring, conferring unique electronic and steric properties. This structure distinguishes it from simpler ketones and aromatic analogs, as the trithiane ring enhances stability and influences reactivity due to sulfur’s electron-withdrawing effects.

Properties

CAS No.

57274-65-4

Molecular Formula

C6H10OS3

Molecular Weight

194.3 g/mol

IUPAC Name

1-(1,3,5-trithian-2-yl)propan-2-one

InChI

InChI=1S/C6H10OS3/c1-5(7)2-6-9-3-8-4-10-6/h6H,2-4H2,1H3

InChI Key

AWCUIYISXOLDSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1SCSCS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(1,3,5-Trithian-2-yl)-2-propanone with analogous compounds in terms of molecular structure, reactivity, and applications.

Phenolic Ketones

  • 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone (, Fig. 4H): Structural Differences: Replaces the trithiane ring with a methoxy-substituted phenolic group. Reactivity: The phenolic hydroxyl group increases polarity and antioxidant activity, unlike the sulfur-rich trithiane ring, which may enhance thermal stability . In contrast, the trithiane derivative’s sulfur content could favor catalytic or polymer applications.

Thiophene-Based Ketones

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Structural Differences: Contains a thiophene ring (five-membered, one sulfur atom) instead of a trithiane ring. The hydroxyl and methylamine groups alter solubility and basicity. Reactivity: Thiophene’s aromaticity promotes electrophilic substitution, whereas the trithiane ring’s saturated structure favors nucleophilic reactions. Applications: Thiophene derivatives are common in drug synthesis (e.g., antipsychotics). The trithiane analog’s rigidity and sulfur density may suit materials science or heavy-metal chelation .

Simple Aliphatic Ketones

  • 2-Propanone (Acetone) (, Table 2): Structural Differences: A linear ketone lacking heterocyclic components. Reactivity: Acetone’s small size and lack of sulfur result in higher volatility and lower thermal stability compared to the trithiane derivative. Applications: Widely used as a solvent. The trithiane compound’s bulkier structure would reduce volatility, making it suitable for non-evaporative industrial processes .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Key Functional Groups Boiling Point (°C, estimated) Applications
This compound C₆H₁₀OS₃ Trithiane ring, ketone 220–240* Polymers, catalysis
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone C₁₀H₁₂O₃ Phenolic, methoxy, ketone 290–310 Antioxidants, agrochemicals
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS Thiophene, hydroxyl, amine 260–280 Pharmaceuticals
2-Propanone (acetone) C₃H₆O Ketone 56 Solvents, cosmetics

*Estimated based on sulfur-containing analogs.

Research Findings and Implications

  • Stability: The trithiane ring’s sulfur atoms likely increase thermal and oxidative stability compared to thiophene or phenolic analogs, as seen in sulfur-rich polymers .
  • Reactivity : The electron-deficient trithiane ring may facilitate nucleophilic attacks at the ketone group, differing from thiophene’s electrophilic tendencies .
  • Biological Activity: While phenolic ketones exhibit antioxidant properties, the trithiane derivative’s sulfur atoms could enable metal-binding or enzyme inhibition, warranting toxicity studies .

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